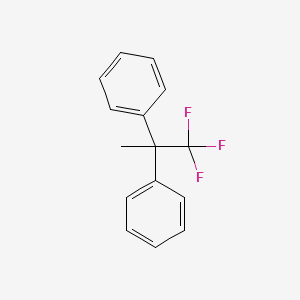

1,1,1-Trifluoro-2,2-diphenylpropane

Übersicht

Beschreibung

1,1,1-Trifluoro-2,2-diphenylpropane is a colorless, crystalline solid that belongs to the class of fluorinated aromatic hydrocarbons. It has the molecular formula C15H13F3 and a molecular weight of 250.26 g/mol. This compound is known for its unique chemical properties due to the presence of trifluoromethyl and diphenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2,2-diphenylpropane can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propene compounds with appropriate reagents. For instance, a halogenating agent such as bromine or chlorine can be used in the presence of a solvent like tetrahydrofuran, carbon tetrachloride, or ether. The reaction typically occurs at temperatures ranging from 10°C to 100°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-2,2-diphenylpropane undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents like bromine or chlorine.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Polymer Development

1,1,1-Trifluoro-2,2-diphenylpropane serves as a precursor for synthesizing high-performance polymers. Its derivatives are utilized in the production of polyimides and other fluorinated polymers that exhibit desirable properties such as:

- Thermal Stability : These polymers can withstand high temperatures, making them suitable for use in aerospace and automotive industries.

- Low Dielectric Constants : This property is crucial for electronic applications where insulation materials are required.

Case Study: Polyimides from 6-FDA

One notable application involves the conversion of this compound into 6-fluoro-2,2-di(3,4-dicarboxyphenyl) propane (6-FDA). The resulting polyimides made from 6-FDA have been shown to have low moisture uptake and excellent thermal stability. These characteristics are beneficial for coatings and dielectrics used in electronics .

| Property | Value |

|---|---|

| Dielectric Constant | Low |

| Moisture Uptake | Low |

| Thermal Stability | High |

Medicinal Chemistry

In medicinal chemistry, this compound can be involved in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances the metabolic stability and bioactivity of drug candidates.

Case Study: Trifluoromethylation Reactions

Recent studies have demonstrated the utility of this compound in visible-light-induced trifluoromethylation reactions. For instance, this compound has been used to functionalize coumarins effectively under mild conditions. This transformation shows promise for developing new pharmaceuticals with improved properties .

Organic Synthesis

The compound also finds applications as a reagent in various organic transformations. Its unique chemical structure allows it to participate in reactions that create complex molecular architectures.

Case Study: Direct Csp²-H Radical Trifluoroethylation

A significant advancement has been reported involving the direct Csp²-H radical trifluoroethylation of aromatic compounds using this compound as a key reagent. This method showcases its ability to facilitate functional group transformations efficiently .

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-2,2-diphenylpropane involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1-Trifluoro-2-phenylpropane: Similar in structure but with one phenyl group instead of two.

1,1,1-Trifluoro-2,2-diphenylethane: Similar but with an ethane backbone instead of propane.

Uniqueness

1,1,1-Trifluoro-2,2-diphenylpropane is unique due to the presence of both trifluoromethyl and diphenyl groups, which impart distinct chemical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Biologische Aktivität

1,1,1-Trifluoro-2,2-diphenylpropane is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical properties. This article explores its biological activity, focusing on its potential effects on human health and the environment. The compound's interactions with biological systems are critical for understanding its safety and efficacy in applications such as pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a diphenylpropane backbone. The presence of fluorine atoms significantly influences the compound's lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of endocrine disruption and antimicrobial properties.

Endocrine Disruption

Research indicates that certain diphenylpropane derivatives exhibit endocrine-disrupting activity. In comparative studies, compounds closely related to this compound demonstrated minimal estrogenic or anti-estrogenic activities in vitro. For instance, 2,2-diphenylpropane was shown to have little to no activity against estrogen receptors in human breast cancer cell lines (MCF-7) . This suggests that while some fluorinated compounds may interact with hormonal pathways, this compound itself may not significantly disrupt endocrine functions.

Antimicrobial Activity

Antimicrobial studies have focused on related copper complexes incorporating 1,1,1-trifluoro-2,4-pentanedione. These studies reveal that such complexes exhibit broad-spectrum antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The growth inhibition zones were measured to assess efficacy:

| Bacterial Strain | Growth Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 30 |

| Candida albicans | 15 |

This data indicates that while the parent compound may not show direct antimicrobial properties, its derivatives can be effective against pathogenic microorganisms.

Case Study 1: Endocrine Disruption Assessment

A study evaluated the endocrine-disrupting potential of various bisphenol analogs including those related to diphenylpropane. The findings indicated that while some derivatives showed significant activity in estrogen receptor assays, this compound did not exhibit similar effects . This reinforces the notion that structural modifications play a crucial role in determining biological activity.

Case Study 2: Antimicrobial Efficacy of Copper Complexes

In another study focused on mixed ligand copper(II) complexes containing 1,1,1-trifluoro-2-pentanedione derivatives, researchers found notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The complexes demonstrated a significant zone of inhibition particularly against E. coli and K. pneumoniae . These results highlight the potential for developing new antimicrobial agents based on the structural framework of trifluorinated compounds.

Eigenschaften

IUPAC Name |

(1,1,1-trifluoro-2-phenylpropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3/c1-14(15(16,17)18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLSCVAPEFKLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546988 | |

| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112754-65-1 | |

| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.